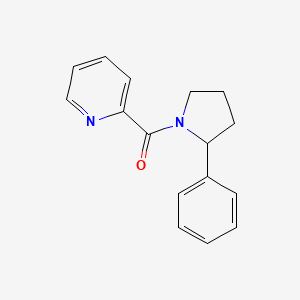
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPYM belongs to the class of compounds called pyrrolidinyl pyridine derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In inflammation research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of various enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to inhibit tumor growth and metastasis in animal models of cancer. In inflammation research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to improve cognitive function and memory in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone is also relatively easy to synthesize and purify, making it a cost-effective candidate for drug development. However, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the research and development of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations and delivery methods to improve the bioavailability of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone. Additionally, further studies are needed to elucidate the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone in humans, with the ultimate goal of developing a new therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone can be synthesized using a variety of methods, including the Hantzsch reaction and the Friedländer synthesis. The Hantzsch reaction involves the condensation of 2-acetylpyridine, benzaldehyde, and ammonium acetate in the presence of a catalyst, such as acetic acid. The Friedländer synthesis, on the other hand, involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-4-5-11-17-14)18-12-6-10-15(18)13-7-2-1-3-8-13/h1-5,7-9,11,15H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIQMYEFREECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

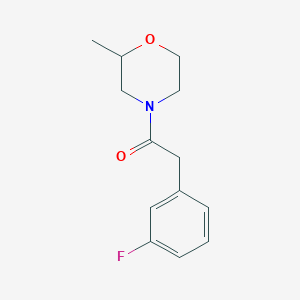
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
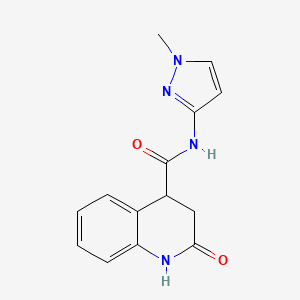

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
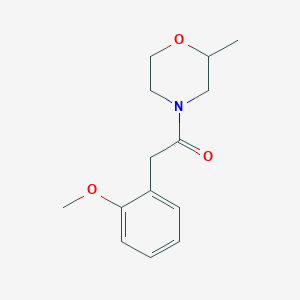
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
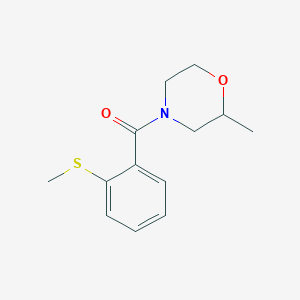
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)